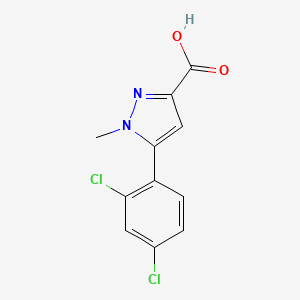

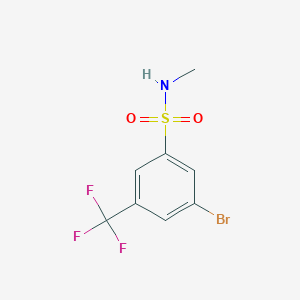

3-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%

Vue d'ensemble

Description

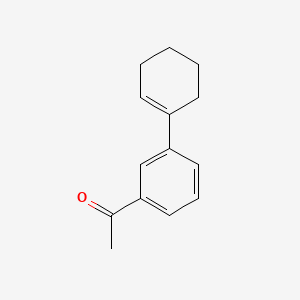

“3-Bromo-5-(trifluoromethyl)benzaldehyde” is a compound with the CAS Number: 477535-41-4 . It has a molecular weight of 253.02 . It’s a clear liquid that ranges in color from colorless to slightly pale yellow .

Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(trifluoromethyl)benzaldehyde” is C8H4BrF3O . The InChI key is PCRLZGCXLNNMFL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride” has a molecular weight of 323.51 . It’s a clear colorless liquid with a refractive index of 1.5220-1.5270 at 20°C .

Mécanisme D'action

Mode of Action

Sulfonamides are generally known to inhibit bacterial enzymes, disrupting their metabolic processes . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation . The downstream effects of this interference would depend on the specific targets and pathways involved.

Result of Action

Typically, the result of sulfonamide action is the inhibition of bacterial growth and proliferation .

Safety and Hazards

Propriétés

IUPAC Name |

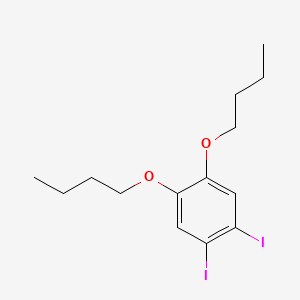

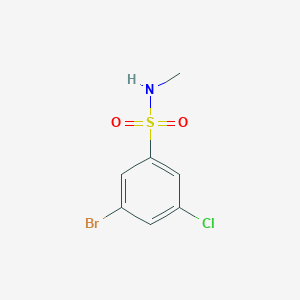

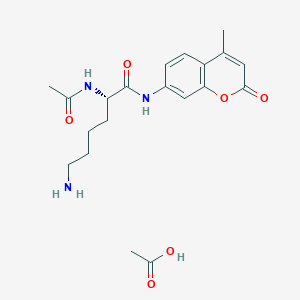

3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUQGKJLCOFUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

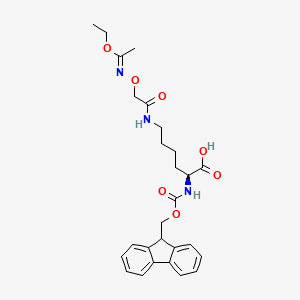

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)